molecular formula C16H20ClNO B14343080 N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride CAS No. 104292-44-6

N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride

Cat. No.: B14343080
CAS No.: 104292-44-6
M. Wt: 277.79 g/mol
InChI Key: WZSCPWDAPBZNLF-UHFFFAOYSA-M
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Description

N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride is an organic compound that belongs to the class of quaternary ammonium salts. This compound is characterized by the presence of a methoxyphenyl group attached to a dimethylanilinium moiety. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride typically involves the alkylation of N,N-dimethylaniline with 4-methoxybenzyl chloride. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or column chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or ion channels, depending on its chemical structure and the nature of the target. The exact molecular targets and pathways involved may vary based on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride is unique due to its quaternary ammonium structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes.

Properties

CAS No.

104292-44-6

Molecular Formula

C16H20ClNO

Molecular Weight

277.79 g/mol

IUPAC Name

(4-methoxyphenyl)methyl-dimethyl-phenylazanium;chloride

InChI

InChI=1S/C16H20NO.ClH/c1-17(2,15-7-5-4-6-8-15)13-14-9-11-16(18-3)12-10-14;/h4-12H,13H2,1-3H3;1H/q+1;/p-1

InChI Key

WZSCPWDAPBZNLF-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(CC1=CC=C(C=C1)OC)C2=CC=CC=C2.[Cl-]

Origin of Product

United States

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